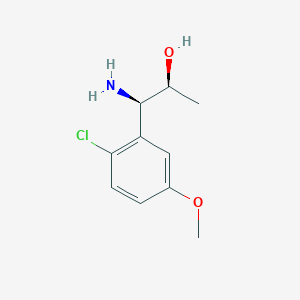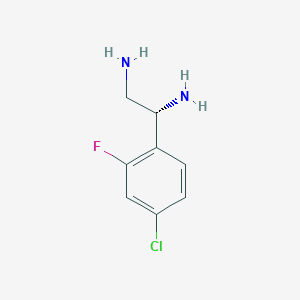![molecular formula C11H9ClN4S B13056017 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride is a heterocyclic compound that contains an imidazole ring and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a thiadiazole precursor under specific conditions. One common method includes the use of sodium hydroxide (NaOH) in methanol as a solvent, with the reaction being monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.
科学的研究の応用
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the thiadiazole ring can interact with biological membranes, affecting cell permeability and function .
類似化合物との比較
Similar Compounds
- 4-(1H-imidazol-1-yl)phenol
- 4-phenyl-1H-imidazole
- 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride is unique due to the presence of both imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C11H9ClN4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC名 |
4-(4-imidazol-1-ylphenyl)thiadiazole;hydrochloride |
InChI |
InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H |
InChIキー |
VFQAJASGLKYPFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSN=N2)N3C=CN=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


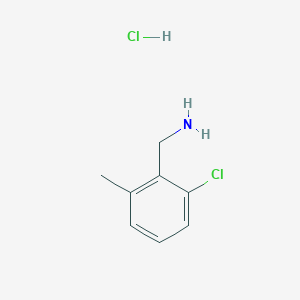
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)
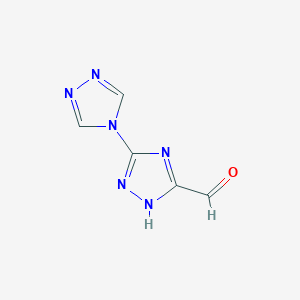
![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
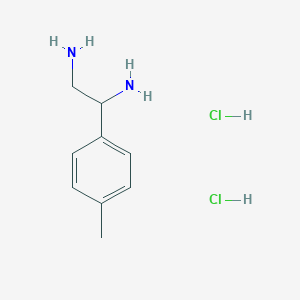
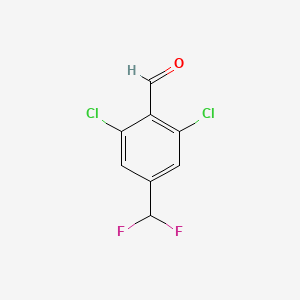
![Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13055974.png)
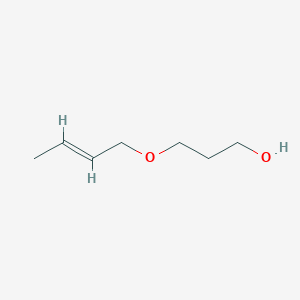
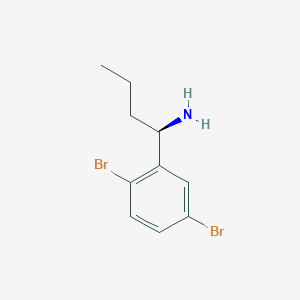
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
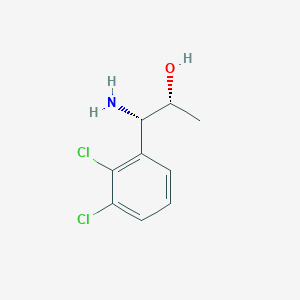
![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
